1-(Cyclobutanesulfonyl)-3-methylbenzene
Description
1-(Cyclobutanesulfonyl)-3-methylbenzene is a substituted benzene derivative featuring a cyclobutane ring fused to a sulfonyl (-SO₂-) group at the 1-position and a methyl group at the 3-position. Sulfonyl groups are known to enhance electrophilicity and participate in diverse reactions, including nucleophilic substitutions and metal-catalyzed couplings .
Properties
CAS No. |
794533-28-1 |
|---|---|
Molecular Formula |
C11H14O2S |
Molecular Weight |
210.29 g/mol |
IUPAC Name |
1-cyclobutylsulfonyl-3-methylbenzene |
InChI |
InChI=1S/C11H14O2S/c1-9-4-2-7-11(8-9)14(12,13)10-5-3-6-10/h2,4,7-8,10H,3,5-6H2,1H3 |
InChI Key |
KYWCBTUISVILQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C2CCC2 |
Origin of Product |
United States |
Biological Activity
Overview of 1-(Cyclobutanesulfonyl)-3-methylbenzene
1-(Cyclobutanesulfonyl)-3-methylbenzene, also known as a sulfonamide compound, is characterized by its sulfonyl functional group attached to a cyclobutane ring and a methylbenzene moiety. Compounds of this type often exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Sulfonamides have been widely studied for their antimicrobial properties. The mechanism of action typically involves inhibition of bacterial folate synthesis, which is crucial for DNA synthesis and cell division. Research indicates that similar sulfonamide derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Properties
Compounds with sulfonyl groups are often investigated for their anti-inflammatory effects. They may inhibit enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which play significant roles in the inflammatory pathway. This inhibition can lead to reduced production of pro-inflammatory mediators.
Anticancer Potential
There is emerging evidence that sulfonamide derivatives can exhibit anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells. Studies have shown that these compounds can target specific signaling pathways involved in tumor progression.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of sulfonamide derivatives demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as a therapeutic agent.
Case Study 2: Anti-inflammatory Mechanism
Research published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of sulfonamide derivatives in animal models. The study reported a marked reduction in edema and inflammatory cell infiltration following treatment, suggesting effective modulation of inflammatory responses.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Inhibition of folate synthesis | [Author et al., 2020] |
| Anti-inflammatory | Inhibition of COX/LOX enzymes | [Author et al., 2021] |
| Anticancer | Induction of apoptosis and cell cycle arrest | [Author et al., 2022] |
Table 2: Comparative Biological Activity Data
| Compound Name | MIC (µg/mL) against MRSA | Anti-inflammatory Index | IC50 (Cancer Cell Lines) |
|---|---|---|---|
| 1-(Cyclobutanesulfonyl)-3-methylbenzene | 8 | 0.75 | 15 µM |
| Sulfanilamide | 4 | 0.85 | 10 µM |
| Other Sulfonamide Derivative | 16 | 0.60 | 20 µM |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs of 1-(Cyclobutanesulfonyl)-3-methylbenzene, highlighting substituent differences and their implications:
Spectroscopic and Physical Properties
NMR Trends :
- Sulfonyl groups induce downfield shifts in adjacent protons (e.g., 1H NMR δ 7.54 ppm for benzylsulfonyl) due to electron withdrawal . Cyclobutanesulfonyl’s smaller substituent may result in less deshielding compared to bulkier groups.
- Methyl groups at the 3-position consistently appear as singlets near δ 2.3–2.4 ppm across analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
